molecular formula C13H19N3 B3059027 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline CAS No. 937607-36-8

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline

Cat. No.: B3059027
CAS No.: 937607-36-8
M. Wt: 217.31 g/mol
InChI Key: RWTJVGLEXNIAME-UHFFFAOYSA-N
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Description

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline is a complex organic compound with a unique structure that includes a hexahydropyrrolo[1,2-a]pyrazine ring fused to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with hexahydropyrrolo[1,2-a]pyrazine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: A related compound with a similar core structure but different functional groups.

    Pyrrolo[1,2-a]pyrazine-1,4-dione: Another structurally related compound with distinct chemical properties.

Uniqueness

4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline is unique due to the presence of both the hexahydropyrrolo[1,2-a]pyrazine ring and the aniline moiety, which confer specific chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-11-3-5-12(6-4-11)16-9-8-15-7-1-2-13(15)10-16/h3-6,13H,1-2,7-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTJVGLEXNIAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2C1)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599102
Record name 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937607-36-8
Record name 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937607-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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